![molecular formula C7H4ClN3O2 B3034264 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid CAS No. 1511300-28-9](/img/structure/B3034264.png)

7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid

Übersicht

Beschreibung

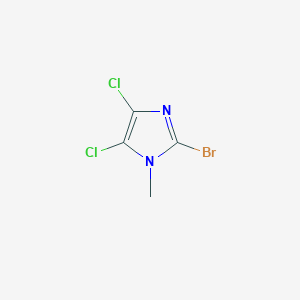

7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Research has explored the functionalization of pyrazole and imidazo[4,5-b]pyridine derivatives, demonstrating the compound's utility in creating structurally complex molecules. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of an imidazo[4,5-b]pyridine derivative, showcasing its potential in the synthesis of novel compounds (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Approaches

Innovative synthesis methods have been reported, such as the transition-metal-free chlorocyclization of amines with carboxylic acids, highlighting a novel approach to chloro-substituted imidazo[1,2-α]pyridines. This method underlines the compound's role in developing new synthetic routes (Xiao et al., 2015).

Molecular Structure Analysis

Studies on the molecular structure, such as vibrational spectra and X-ray analysis of imidazo[4,5-b]pyridine and its derivatives, have provided valuable insights into the chemical and physical properties of these compounds. Such research aids in understanding the molecular characteristics critical for designing molecules with specific functions (Lorenc et al., 2008).

Antimicrobial and Anticancer Activity

The synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives have been a significant area of interest. For example, novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine derivatives were prepared and assessed for their antimicrobial and anticancer activities, demonstrating the compound's potential in medicinal chemistry (Banda et al., 2016).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have also been evaluated for their performance as corrosion inhibitors. The inhibitory effects of specific derivatives on mild steel corrosion in acidic environments highlight the compound's applicability in industrial applications, offering insights into the development of new materials with enhanced corrosion resistance (Saady et al., 2021).

Wirkmechanismus

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with various biological receptors, including gaba a receptors , angiotensin II receptors , and thromboxane A2 . These receptors play crucial roles in numerous disease conditions .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to act as positive allosteric modulators of gaba a receptors . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, is an important part of medicinal chemistry and drug discovery, which can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Action Environment

It is known that the compound should be stored in a refrigerator to maintain its stability .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemische Analyse

Biochemical Properties

They have the ability to influence many cellular pathways necessary for the proper functioning of cells .

Cellular Effects

Imidazo[4,5-b]pyridines have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Mechanism

Imidazo[4,5-b]pyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazo[4,5-b]pyridines are known to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

7-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-3-1-2-9-5-4(3)10-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGJZPSJMVRTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Cl)NC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)

![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)

![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)